Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558060
InChI: InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F
Molecular Formula: C10H8ClFO3S
Molecular Weight: 262.69 g/mol

Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate

CAS No.:

Cat. No.: VC13558060

Molecular Formula: C10H8ClFO3S

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate -

Specification

Molecular Formula C10H8ClFO3S
Molecular Weight 262.69 g/mol
IUPAC Name ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate
Standard InChI InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Standard InChI Key KXGPLFOIDHPPKP-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F
Canonical SMILES CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound features a central oxoacetate ester group (-OC(O)C(O)-\text{-OC(O)C(O)-}) bonded to a 4-chloro-3-fluorophenylthio moiety. The phenyl ring is substituted with chlorine at the 4-position and fluorine at the 3-position, creating a sterically and electronically asymmetric structure. Computational analyses reveal a planar geometry around the sulfur atom, with bond angles consistent with sp² hybridization. The ester group adopts a trans configuration relative to the thioether linkage, minimizing steric hindrance.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameEthyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate
SMILESCCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F
InChI KeyKXGPLFOIDHPPKP-UHFFFAOYSA-N
PubChem CID91657310

Synthesis and Preparation

Reaction Pathways

The synthesis typically involves a two-step protocol:

  • Thiolation: Reaction of 4-chloro-3-fluorothiophenol with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) yields the intermediate thioglycolic acid derivative.

  • Esterification: Treatment with ethanol under acidic conditions forms the final ester.

Key Reaction Conditions:

  • Temperature: 0–5°C during thiolation to prevent disulfide formation.

  • Solvent: Dichloromethane or THF for optimal solubility .

  • Yield: ~60–70% after column chromatography purification.

Purification and Analysis

The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1). Purity (>95%) is confirmed by HPLC using a C18 column and UV detection at 254 nm.

Physicochemical Properties

Solubility and Partitioning

  • LogP: Calculated at 2.81 (XLogP3), indicating moderate lipophilicity.

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO, DMF, and dichloromethane.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Density1.41±0.1 g/cm³Group Contribution
Molar Refractivity61.2 cm³/molComputational
Polar Surface Area65.5 ŲChemAxon

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. For example:

  • Trk Receptor Inhibitors: The thioether moiety facilitates binding to cysteine residues in TrkA/B/C kinases, as demonstrated in structural analogs.

  • Antifungal Agents: Chlorine and fluorine substituents enhance activity against Candida albicans (MIC₉₀: 8 μg/mL in derivative compounds).

Agrochemical Development

Incorporation into herbicidal formulations has been explored, with preliminary studies showing 80% inhibition of Amaranthus retroflexus growth at 50 ppm.

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